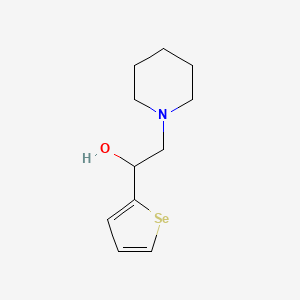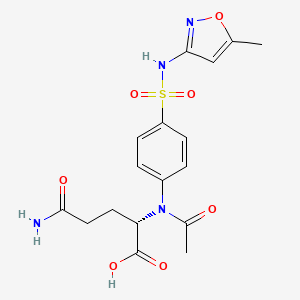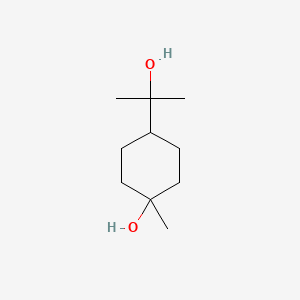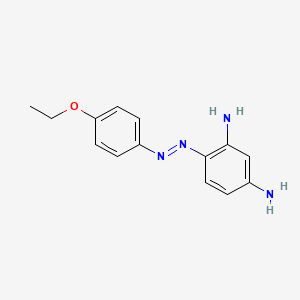![molecular formula C15H22N2O B1216153 7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one](/img/structure/B1216153.png)
7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one
Vue d'ensemble
Description
7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one is a natural compound that belongs to the quinolizidine alkaloid family. It is extracted from traditional Chinese herbal medicines such as Sophora alopecuroides, Sophora flavescens, and Sophora subprostrata . This compound has a long history of use in traditional medicine and is known for its various pharmacological properties, including anti-inflammatory, antiviral, anticancer, and organ-protective effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one can be synthesized through several chemical routes. One common method involves the extraction of the compound from the roots of Sophora flavescens using solvents like ethanol or methanol. The extract is then purified using techniques such as column chromatography .
Industrial Production Methods
In industrial settings, the production of sophocarpine (monohydrate) typically involves large-scale extraction from Sophora flavescens. The plant material is processed using solvents, and the extract is subjected to various purification steps to isolate sophocarpine (monohydrate) in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sophocarpine (monohydrate) can lead to the formation of quinolizidine derivatives, while reduction can yield different alkaloid structures .
Applications De Recherche Scientifique
7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various quinolizidine derivatives.
Biology: Studied for its effects on cellular processes such as autophagy and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer, viral infections, and inflammatory conditions.
Industry: Used in the development of pharmaceuticals and other bioactive compounds
Mécanisme D'action
7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one exerts its effects through multiple molecular targets and pathways. It modulates various signaling pathways, including the NF-κB, MAPK, PI3K/AKT, and AMPK pathways . These pathways are involved in processes such as inflammation, cell survival, and apoptosis. By influencing these pathways, sophocarpine (monohydrate) can exert anti-inflammatory, antiviral, and anticancer effects .
Comparaison Avec Des Composés Similaires
7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one is often compared with other quinolizidine alkaloids such as sophoridine, cytisine, aloperine, and matrine. While all these compounds share a similar basic structure, sophocarpine (monohydrate) is unique in its specific pharmacological properties and potency . For example, sophocarpine (monohydrate) has been shown to have more effective anti-inflammatory and antiviral effects compared to sophoridine and lamivudine .
Propriétés
IUPAC Name |
7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,7,11-13,15H,2-6,8-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGFPTSOPGCENQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3C(CC=CC3=O)C4C2N(C1)CCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,3S,4R,6R,8S,9R,10S,11S,14S,15R,17S)-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-2,3,4,10,11,15,17-heptol](/img/structure/B1216073.png)











